Anthracen-1-ylmethanamine

Description

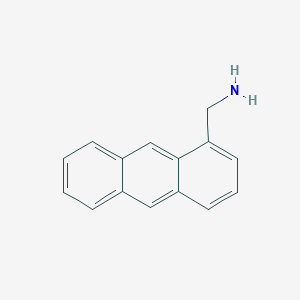

Anthracen-1-ylmethanamine (CAS: 15398-89-7) is an organic compound with the molecular formula C₁₅H₁₃N and a molecular weight of 207.27 g/mol . It consists of an anthracene moiety substituted with a methanamine group at the 1-position. This compound is primarily used in research and development, with commercial availability in 1g and 5g quantities at purities of ≥98% .

Properties

IUPAC Name |

anthracen-1-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H,10,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJORSXWICIGQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthracen-1-ylmethanamine typically involves the reaction of anthracene with formaldehyde and ammonia or an amine under specific conditions. One common method is the reductive amination of anthracene-1-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Anthracen-1-ylmethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthracene-1-carboxylic acid.

Reduction: The compound can be reduced to form anthracene-1-ylmethanol.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Anthracene-1-carboxylic acid.

Reduction: Anthracene-1-ylmethanol.

Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

Anthracen-1-ylmethanamine serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules and supramolecular assemblies. The amine group allows for various functionalizations that enhance its reactivity in chemical reactions, such as reductive amination and substitution reactions.

Comparison with Related Compounds

| Compound | Key Features |

|---|---|

| Anthracene | Parent compound; lacks amine functionality |

| Anthracene-9-carboxylic acid | Contains a carboxylic acid group |

| 9,10-Diphenylanthracene | Enhanced luminescent properties due to phenyl groups |

Biological Applications

Fluorescent Probes in Imaging

The compound has been utilized in biological research as a fluorescent probe for imaging and sensing applications. Its photophysical properties enable it to interact with biological systems effectively, making it suitable for tracking cellular processes . For instance, anthracenyl derivatives can bind to DNA and serve as markers in fluorescence microscopy.

Case Study: Anticancer Potential

Research has demonstrated that this compound derivatives exhibit cytotoxic effects against cancer cell lines. A study involving N(1)-(9-anthracenylmethyl)triamines showed increased potency against murine leukemia cells when compared to standard treatments . The mechanism involves selective transport into cells via polyamine transporters (PAT), indicating potential pathways for targeted cancer therapies.

Medicinal Applications

Photodynamic Therapy

Ongoing research is exploring the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for PDT applications, where localized tumor destruction can be achieved with minimal damage to surrounding tissues .

Anticancer Drug Development

The structural characteristics of this compound allow it to intercalate with DNA, potentially leading to DNA damage in cancer cells. Such properties are being investigated for the development of new anticancer drugs that leverage its ability to target and disrupt cancer cell proliferation .

Industrial Applications

Organic Light Emitting Diodes (OLEDs)

this compound is also being explored for its applications in the electronics industry, particularly in the development of organic light-emitting diodes (OLEDs). Its luminescent properties make it suitable for use in electronic materials where efficient light emission is essential.

Mechanism of Action

The mechanism of action of Anthracen-1-ylmethanamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and engage in π-π interactions with aromatic systems. These interactions can influence the electronic properties of the compound, making it useful in various applications such as fluorescence imaging and electronic devices .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Anthracen-1-ylmethanamine and related aromatic amines:

Key Observations:

Substituent Position : this compound’s 1-position substitution contrasts with the 9-position in (R)-1-(Anthracen-9-yl)ethanamine, which may influence electronic properties and steric interactions in synthetic reactions .

Core Structure : Adamantan-1-ylmethanamine’s adamantane core provides rigidity and lipophilicity, differing from the planar anthracene system in this compound .

Stability and Bioavailability

- Stability: Ethanoanthracene derivatives (e.g., compound 23n in ) exhibit pH-dependent stability, with degradation observed at pH 4.0 and 9.0 but stability at pH 7.5 . While direct data for this compound are unavailable, its anthracene backbone suggests susceptibility to photodegradation or oxidation under harsh conditions.

- Bioavailability: Computational models for ethanoanthracenes predict moderate bioavailability (e.g., compound 23a: LogP = 3.2, aqueous solubility = 0.01 mg/mL) . This compound’s lower molecular weight (207.27 vs. 221.30 for (R)-1-(Anthracen-9-yl)ethanamine) may improve membrane permeability .

Biological Activity

Anthracen-1-ylmethanamine, a derivative of anthracene, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structure

This compound can be synthesized through various methods, including the reaction of anthracene derivatives with amines. The structural characteristics of this compound significantly influence its biological activity. For instance, modifications in the aliphatic linker or substituents can affect its affinity for biological targets.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on L1210 murine leukemia cells showed that derivatives with different substitutions had increased potency, particularly when combined with polyamine transport inhibitors. The 4,4-triamine system was noted for its high affinity for the polyamine transporter (PAT), leading to enhanced cytotoxicity in treated cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N(1)-(9-anthracenylmethyl)triamine | L1210 (murine leukemia) | 1.8 | Polyamine transport via PAT |

| This compound | CHO (Chinese hamster ovary) | 150 | Induction of apoptosis |

| Ruthenium complex 1 | HL-60 (human leukemia) | 84.5 | Interaction with cysteine proteases |

| Ruthenium complex 2 | HL-60 (human leukemia) | 87.0 | Apoptotic pathways activation |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Polyamine Transport : The compound's interaction with PAT allows for selective uptake into cells, enhancing its cytotoxic effects.

- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells. For example, treatment with certain derivatives led to the activation of caspase pathways and mitochondrial dysfunction, resulting in cell death .

- Fluorescence Properties : Some derivatives have shown altered fluorescence characteristics based on structural modifications, which may be leveraged for bioimaging applications .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- Case Study 1 : A clinical trial involving a derivative showed promise in treating patients with advanced leukemia, where a significant reduction in tumor size was observed after administration .

- Case Study 2 : In vitro studies demonstrated that this compound analogs could inhibit the proliferation of various cancer cell lines through apoptosis induction and disruption of cellular membranes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Anthracen-1-ylmethanamine in a laboratory setting?

- Methodological Answer : Use reductive amination of anthracenecarboxaldehyde with ammonium acetate and sodium cyanoborohydride in anhydrous methanol under nitrogen atmosphere. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity (>95%) using NMR (δ 7.8–8.5 ppm for aromatic protons) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Single-crystal X-ray diffraction refined using SHELX software to resolve bond angles and spatial arrangements .

- Spectroscopy : / NMR for functional group identification, FTIR for amine stretching vibrations (~3300 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety precautions are critical when handling this compound in research laboratories?

- Methodological Answer :

- PPE : Nitrile gloves, P95 respirators for dust control, and full-body chemical-resistant clothing .

- Storage : Airtight containers under argon at 4°C to prevent oxidation.

- Waste disposal : Incinerate via licensed facilities to avoid environmental release .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicological data for this compound?

- Methodological Answer :

- Cross-validation : Compare in vitro Ames tests (OECD 471) with in vivo rodent studies (OECD 420) to assess mutagenicity.

- Metabolite profiling : Use LC-MS to identify reactive intermediates (e.g., hydroxylated derivatives) and correlate with structural analogs like naphthylamines .

Q. What strategies optimize the use of this compound in supramolecular chemistry applications?

- Methodological Answer :

- Coordination chemistry : React with transition metals (e.g., Cu(II)) to form amine-linked complexes. Characterize using cyclic voltammetry and X-ray crystallography .

- Host-guest systems : Study encapsulation efficiency in cyclodextrins via fluorescence quenching assays .

Q. How should researchers design experiments to investigate the photodegradation pathways of this compound?

- Methodological Answer :

- Photolysis setup : Expose aqueous solutions to UV-C light (254 nm) in environmental chambers. Monitor degradation kinetics via UV-Vis spectroscopy.

- Product identification : Use GC-MS to detect anthraquinone derivatives and validate pathways with DFT-based computational modeling .

Data Contradiction Analysis

Q. How to resolve conflicting data on the stability of this compound under oxidative conditions?

- Methodological Answer :

- Controlled studies : Perform accelerated oxidation tests (40°C, 75% RH) with HPLC monitoring. Compare results across independent labs using standardized protocols .

- Structural insights : Analyze oxidized products via X-ray crystallography to identify vulnerable functional groups (e.g., amine vs. aromatic positions) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Documentation : Follow Beilstein Journal guidelines for detailed experimental sections, including solvent purity, reaction times, and purification gradients .

- Validation : Share raw NMR and crystallographic data in supplementary materials to enable peer verification .

Environmental and Health Impact Studies

Q. How to assess the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial breakdown in wastewater.

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC) and compare with polycyclic aromatic hydrocarbon (PAH) benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.